5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane
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Overview
Description
5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane is an organic compound with the molecular formula C11H10Cl3O It is a chlorinated derivative of pentanone and is characterized by the presence of three chlorine atoms attached to the phenyl and pentane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane typically involves the chlorination of 1-(3,4-dichlorophenyl)-1-pentanone. This can be achieved through the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 5-Chloro-1-(3,4-dichlorophenyl)-1-pentanol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 5-Chloro-1-(3,4-dichlorophenyl)-1-pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of chlorine atoms enhances its binding affinity and specificity towards certain targets, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-1-pentanone: Lacks the additional chlorine atom on the pentane moiety.
5-Bromo-1-(3,4-dichlorophenyl)-1-oxopentane: Contains a bromine atom instead of a chlorine atom on the pentane moiety.
5-Chloro-1-(2,4-dichlorophenyl)-1-oxopentane: Has a different substitution pattern on the phenyl ring.
Uniqueness
5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-1-(3,4-dichlorophenyl)pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3O/c12-6-2-1-3-11(15)8-4-5-9(13)10(14)7-8/h4-5,7H,1-3,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYADSJHFDKSTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCCCl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645149 |
Source
|
Record name | 5-Chloro-1-(3,4-dichlorophenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150780-71-5 |
Source
|
Record name | 5-Chloro-1-(3,4-dichlorophenyl)-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150780-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1-(3,4-dichlorophenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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